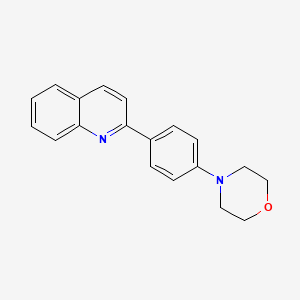

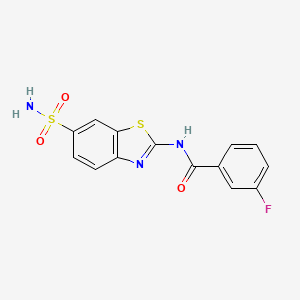

2-(4-吗啉基苯基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes . The review highlights advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of (E)-N-(4-morpholinophenyl)-1-(quinolin-2-yl)methanimine, a related compound, has been reported .Chemical Reactions Analysis

Quinoline derivatives have shown promising anticancer activity through different action mechanisms . For instance, 2-substituted quinoline derivatives have been synthesized and investigated .科学研究应用

抗疟疾作用

喹啉类,包括 2-(4-吗啉苯基)喹啉之类的衍生物,已因其抗疟疾特性而被研究。它们作用于疟疾寄生虫的内溶酶体系统,不同亚类会引起不同的作用。例如,一些喹啉类会引起寄生虫内吞小泡的形态变化和血红蛋白积累,影响它们的生命周期和有效性 (Fitch, 2004)。

催化应用

喹啉衍生物已被用作化学反应中的催化剂。一项研究设计了用于四氢喹啉氧化脱氢的邻醌基催化剂,证明了它们在制备具有药用价值的喹啉类中的效用 (Wendlandt & Stahl, 2014)。

抗癌剂

某些喹啉衍生物已显示出作为抗癌剂的希望。例如,结构上与喹啉类相关的脱羟基异喹啉和异特布喹啉已显示出对各种人类癌细胞系具有显着的抗增殖活性 (Romero et al., 2019)。

合成和转化

喹啉衍生物以其荧光特性而闻名,使其在生物化学和医学中很有用。已经对新型喹啉衍生物的合成进行了研究,这些衍生物可能可用作抗氧化剂和辐射防护剂 (Aleksanyan & Hambardzumyan, 2013)。

生物分子结合特性

喹啉化合物已被合成并研究其光物理和生物分子结合特性。这些特性对于理解这些化合物如何与生物系统(如 DNA)相互作用非常重要,这可能对包括药物开发在内的各个领域产生影响 (Bonacorso et al., 2018)。

缓蚀

喹啉衍生物已因其作为缓蚀剂的作用而被研究。已经研究了它们在酸性环境中保护低碳钢等金属的有效性,证明了喹啉化合物在工业环境中的潜在应用 (Singh et al., 2016)。

作用机制

Target of Action

Quinoline derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They are known to interact with various proteins and enzymes, which could potentially be the targets of 2-(4-Morpholinophenyl)quinoline .

Mode of Action

For instance, some quinoline derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The interaction of 2-(4-Morpholinophenyl)quinoline with its targets could result in changes in these cellular processes.

Biochemical Pathways

For example, some quinoline derivatives have been found to inhibit the polymerization of heme to hematozin, leading to toxic accumulation of free heme in parasites . It’s possible that 2-(4-Morpholinophenyl)quinoline could affect similar pathways.

Pharmacokinetics

Quinolone derivatives are generally known for their excellent tissue penetration, which could impact the bioavailability of 2-(4-morpholinophenyl)quinoline .

Result of Action

Given the known activities of quinoline derivatives, it’s plausible that 2-(4-morpholinophenyl)quinoline could have effects such as inhibiting cell growth, inducing apoptosis, inhibiting angiogenesis, disrupting cell migration, and modulating nuclear receptor responsiveness .

安全和危害

未来方向

属性

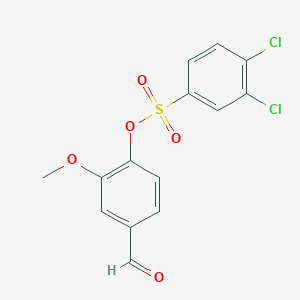

IUPAC Name |

4-(4-quinolin-2-ylphenyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-2-4-18-15(3-1)7-10-19(20-18)16-5-8-17(9-6-16)21-11-13-22-14-12-21/h1-10H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWCKAVDJBJVGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2746361.png)

![(Z)-1-benzyl-3-(((2-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746369.png)

![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2746371.png)

![3-((5-((3-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2746372.png)

![5-((3,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746379.png)

![2-[4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde](/img/structure/B2746381.png)